2-[(1-Carboxybutyl)sulfanyl]benzoic acid
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Overview
Description
2-[(1-Carboxybutyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C12H14O4S. It contains a benzoic acid moiety substituted with a sulfanyl group and a carboxybutyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Carboxybutyl)sulfanyl]benzoic acid typically involves the reaction of benzoic acid derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a benzoic acid derivative reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(1-Carboxybutyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-[(1-Carboxybutyl)sulfanyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(1-Carboxybutyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2-[(1-Carboxyethyl)sulfanyl]benzoic acid
- 2-[(1-Carboxypropyl)sulfanyl]benzoic acid
- 2-[(1-Carboxymethyl)sulfanyl]benzoic acid
Comparison: Compared to its analogs, 2-[(1-Carboxybutyl)sulfanyl]benzoic acid has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The unique combination of the benzoic acid moiety with the sulfanyl and carboxybutyl groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
54862-56-5 |
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Molecular Formula |
C12H14O4S |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
2-(1-carboxybutylsulfanyl)benzoic acid |
InChI |
InChI=1S/C12H14O4S/c1-2-5-10(12(15)16)17-9-7-4-3-6-8(9)11(13)14/h3-4,6-7,10H,2,5H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
JHCASAOHBACZSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)SC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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